2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Overview
Description
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pyridine derivative. It is a fluorinated heterocyclic building block used in chemical synthesis.
Mechanism of Action
Target of Action
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, also known as 2,6-dichloro-5-fluoronicotinonitrile, is a synthetic compound used in the production of various pharmaceuticals It’s known to be a key precursor in the synthesis of several fluoroquinolone antibiotics , which typically target bacterial DNA gyrase and topoisomerase IV enzymes .
Mode of Action
It’s a crucial building block in the synthesis of fluoroquinolone antibiotics . These antibiotics inhibit the function of DNA gyrase and topoisomerase IV enzymes, preventing bacterial DNA replication and leading to cell death .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, these antibiotics disrupt the supercoiling and relaxation of bacterial DNA, which are crucial processes for DNA replication and transcription .
Pharmacokinetics
Fluoroquinolones, for instance, are generally well-absorbed orally and widely distributed in the body .
Result of Action
They inhibit bacterial DNA synthesis, leading to the death of the bacterial cells .
Action Environment
These antibiotics have a well-understood mechanism of action, targeting key enzymes in bacterial DNA synthesis and exhibiting potent bactericidal effects .
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKKOOGYIMMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370016 | |
Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82671-02-1 | |
Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction described in the research paper involving 2,6-dichloro-5-fluoronicotinonitrile?
A1: The research paper [] describes a method for producing 2,6-dichloro-5-fluoronicotinonitrile by reacting 3-cyano-2-hydroxy-5-fluoro-pyridin-6-one (or its tautomer or salt) with phosphorus trichloride and chlorine gas in a solvent and in the presence of a basic catalyst. This reaction occurs at temperatures between 30-300 °C.
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